molecular formula C24H23N3O3S2 B2982167 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 920208-29-3

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2982167
CAS RN: 920208-29-3
M. Wt: 465.59
InChI Key: IXFAIIWIVDISRJ-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antitumor Evaluation

A pivotal area of application involves the synthesis of novel heterocyclic compounds derived from acetamide precursors. These compounds have shown significant promise in antitumor evaluations. For instance, novel syntheses of thiazolinone and thiazolo[3,2-a]pyridine derivatives have been explored for their potential biological activities. The synthesized compounds exhibit a range of interactions with biological targets, suggesting their utility in designing new therapeutic agents (Ammar et al., 2005). Similarly, polyfunctionally substituted heterocyclic compounds derived from related acetamide precursors have been synthesized and evaluated for their antitumor activities, showing significant inhibitory effects against various human cancer cell lines (Shams et al., 2010).

Anti-Inflammatory and Analgesic Agents

Research also extends into the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds, investigating their anti-inflammatory and analgesic properties. These studies have identified compounds with high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The exploration of antimicrobial activities represents another significant application. The synthesis of thiazoles and their fused derivatives has been targeted towards antimicrobial applications, with several newly synthesized compounds showing in vitro activity against bacterial and fungal isolates. This line of research opens avenues for the development of new antimicrobial agents that can be applied in various therapeutic contexts (Wardkhan et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

Further applications include investigations into Src kinase inhibitory and anticancer activities. Derivatives containing the thiazole moiety have been synthesized and evaluated for their potential to inhibit Src kinase, a key enzyme involved in the regulation of cellular processes. Some compounds have demonstrated considerable inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-30-19-8-11-21-22(13-19)32-24(26-21)27(15-17-5-4-12-25-14-17)23(28)16-31-20-9-6-18(29-2)7-10-20/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAIIWIVDISRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide

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